molecular formula C7H10N2O2 B12858412 2-(Isoxazol-5-yl)-N,N-dimethylacetamide

2-(Isoxazol-5-yl)-N,N-dimethylacetamide

Cat. No.: B12858412
M. Wt: 154.17 g/mol
InChI Key: WEZNNGQMWJXJEB-UHFFFAOYSA-N
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Description

2-(Isoxazol-5-yl)-N,N-dimethylacetamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including 2-(Isoxazol-5-yl)-N,N-dimethylacetamide, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives typically involve large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been reported to reduce reaction times significantly, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

2-(Isoxazol-5-yl)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different isoxazole derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(Isoxazol-5-yl)-N,N-dimethylacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives are being explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(Isoxazol-5-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Isoxazol-5-yl)-N,N-dimethylacetamide include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N,N-dimethyl-2-(1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C7H10N2O2/c1-9(2)7(10)5-6-3-4-8-11-6/h3-4H,5H2,1-2H3

InChI Key

WEZNNGQMWJXJEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC=NO1

Origin of Product

United States

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